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3-Methylhexahydrophthalic anhydride - 57110-29-9

3-Methylhexahydrophthalic anhydride

Catalog Number: EVT-1196876
CAS Number: 57110-29-9
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol
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Product Introduction

Description
3-Methylhexahydrophthalic anhydride (MHHPA) is a chemical compound with the molecular formula C9H12O3 . It is used as a hardener for hot-cured epoxy resins in the electric/electronics industry, as well as a raw material for polyurethane/polyester resins, adhesives, LEDs, outdoor high voltage castings and composites, automotive clear coats, insecticide, plasticizer, and antirust .

Molecular Structure Analysis

The molecular structure of 3-Methylhexahydrophthalic anhydride is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methylhexahydrophthalic anhydride include a density of 1.162 g/cm3, a boiling point of 300ºC at 760 mmHg, and a molecular weight of 168.19000 .

Hexahydrophthalic Anhydride (HHPA)

Compound Description: Hexahydrophthalic Anhydride (HHPA) is a cyclic anhydride used as a hardener in epoxy resin systems. It is known to be a potent sensitizer and can cause occupational respiratory and skin diseases, including rhinitis, conjunctivitis, asthma, allergic contact dermatitis, and contact urticaria. [, , , , , ]

Relevance: Hexahydrophthalic Anhydride (HHPA) is structurally very similar to 3-Methylhexahydrophthalic Anhydride, differing only by the absence of the methyl group on the cyclohexane ring. Both compounds are cyclic anhydrides used as hardeners in epoxy resin systems and often found together in occupational settings. [, , , ]

Methyltetrahydrophthalic Anhydride (MTHPA)

Compound Description: Methyltetrahydrophthalic Anhydride (MTHPA) is a phthalic anhydride derivative used as a hardener in epoxy resin systems. Similar to HHPA, it is associated with immunologically-mediated respiratory diseases and contact urticaria. []

Relevance: Although the exact structure of Methyltetrahydrophthalic Anhydride (MTHPA) can vary depending on the position of the double bond and methyl group within the cyclohexene ring, it shares a similar core structure and functionality with 3-Methylhexahydrophthalic Anhydride. Both are phthalic anhydride derivatives used as hardeners in epoxy resin formulations. []

Phthalic Anhydride (PA)

Compound Description: Phthalic Anhydride (PA) is a widely used anhydride in the chemical industry for producing various products like plastics, resins, and dyes. It is also a known allergen and irritant, causing similar health issues as HHPA and MTHPA. [, ]

Relevance: Phthalic Anhydride (PA) represents the core structure of both 3-Methylhexahydrophthalic Anhydride and HHPA. The presence of the saturated cyclohexane ring in 3-Methylhexahydrophthalic Anhydride and HHPA differentiates them from PA but maintains their classification as phthalic anhydride derivatives. [, ]

Compound Description: Diglycidyl Ether of Bisphenol A (DGEBA) is a widely used epoxy resin known for its excellent mechanical strength, adhesion, and chemical resistance. It is frequently cured with anhydrides like 3-Methylhexahydrophthalic Anhydride, HHPA, or MTHPA to form durable epoxy networks. [, , , ]

Relevance: While not structurally related, Diglycidyl Ether of Bisphenol A (DGEBA) is directly relevant to 3-Methylhexahydrophthalic Anhydride as it represents a common epoxy resin that is cured using 3-Methylhexahydrophthalic Anhydride and related anhydrides like HHPA. [, , , ]

Epoxidized Soybean Oil (ESO)

Compound Description: Epoxidized Soybean Oil (ESO) is a bio-based epoxy resin derived from soybean oil, offering a more sustainable alternative to petroleum-based epoxy resins like DGEBA. [, ]

Relevance: Similar to DGEBA, Epoxidized Soybean Oil (ESO) is often cured using anhydride hardeners like 3-Methylhexahydrophthalic Anhydride, highlighting their shared application in the development of epoxy materials. [, ]

Compound Description: Itaconic Acid-based Tri-functional Epoxy Resin (TEIA) is another bio-based epoxy resin derived from itaconic acid. It presents a promising sustainable alternative to traditional petroleum-based epoxy resins. []

Relevance: Itaconic Acid-based Tri-functional Epoxy Resin (TEIA) can be blended with DGEBA and cured using anhydride hardeners like 3-Methylhexahydrophthalic Anhydride, demonstrating their shared application in developing sustainable epoxy materials. []

Source and Classification

3-Methylhexahydrophthalic anhydride, also known by its chemical formula C9H12O3C_9H_{12}O_3 and CAS number 57110-29-9, is categorized as a cyclic dicarboxylic anhydride. It is synthesized from methyl tetrahydrophthalic anhydride through hydrogenation processes, which enhance its utility in various applications, including coatings, adhesives, and electrical insulation materials .

Synthesis Analysis

The synthesis of 3-methylhexahydrophthalic anhydride typically involves the hydrogenation of methyl tetrahydrophthalic anhydride. The general procedure includes:

  1. Starting Materials: Methyl tetrahydrophthalic anhydride serves as the primary raw material.
  2. Catalysts: Common catalysts used include aluminum chloride or zinc chloride.
  3. Hydrogenation Process:
    • The reaction mixture is placed in a hydrogenation reactor.
    • The system is purged with nitrogen to remove air before introducing hydrogen.
    • The reaction is conducted at varying temperatures (60°C to 120°C) and pressures (around 2 kg/cm²).
    • The mixture is stirred continuously until no further hydrogen absorption occurs, indicating completion of the reaction.
    • The product is then distilled to purify the final compound .

This method allows for high conversion rates and selectivity while minimizing byproducts.

Molecular Structure Analysis

The molecular structure of 3-methylhexahydrophthalic anhydride features a bicyclic structure with two fused rings, characteristic of phthalic anhydrides. Key structural details include:

  • Molecular Formula: C9H12O3C_9H_{12}O_3
  • Molecular Weight: Approximately 168.19 g/mol.
  • Functional Groups: Contains two carbonyl groups (C=O) within the anhydride structure.

The presence of the methyl group at the third position contributes to its unique reactivity profile compared to other hexahydrophthalic anhydrides .

Chemical Reactions Analysis

3-Methylhexahydrophthalic anhydride participates in several significant chemical reactions:

  1. Curing Reactions: It reacts with epoxy resins to form cross-linked networks, enhancing mechanical properties and thermal stability.
  2. Hydrolysis: In aqueous environments, it hydrolyzes to form the corresponding diacid, which can further participate in esterification reactions with alcohols.
  3. Acylation Reactions: The compound can acylate nucleophiles due to its reactive carbonyl groups, leading to various derivatives that may be useful in organic synthesis .
Mechanism of Action

The mechanism of action for 3-methylhexahydrophthalic anhydride primarily involves its role as a curing agent:

  1. Epoxy Resin Curing:
    • The anhydride reacts with epoxy groups through a ring-opening mechanism.
    • This reaction generates a stable network structure as the resin cures, significantly improving the material's thermal and mechanical properties.
  2. Sensitization Effects:
    • Due to its structure, 3-methylhexahydrophthalic anhydride can induce sensitization reactions in sensitive individuals upon exposure, leading to potential allergic responses .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically a colorless to pale yellow liquid.
  • Melting Point: Approximately 25-30°C.
  • Boiling Point: Around 230°C.

Chemical Properties:

  • Solubility: Soluble in organic solvents such as acetone and toluene but insoluble in water.
  • Reactivity: Exhibits moderate reactivity towards nucleophiles due to its electrophilic carbonyl groups.

These properties make it suitable for applications requiring low viscosity and good mixing characteristics .

Applications

3-Methylhexahydrophthalic anhydride has diverse applications across various fields:

  1. Epoxy Resins: Used extensively as a curing agent in epoxy formulations for coatings, adhesives, and composites.
  2. Electrical Insulation: Employed in manufacturing high-grade insulating materials due to its excellent electrical properties.
  3. Light Emitting Diodes (LEDs): Utilized in the production of components that require stable thermal and mechanical properties under operational conditions .
Chemical Synthesis and Industrial Production

Catalytic Hydrogenation of Methyl Tetrahydrophthalic Anhydride

The industrial synthesis of 3-Methylhexahydrophthalic anhydride (3-MHHPA) primarily proceeds through the catalytic hydrogenation of its unsaturated precursor, methyl tetrahydrophthalic anhydride. This exothermic reaction requires precise control to achieve complete saturation of the cyclohexene ring while preserving the anhydride functionality. Skeletal nickel catalysts, modified with transition metals such as chromium or molybdenum, are employed at hydrogen pressures of 5–15 MPa and temperatures of 100–150°C [3]. The reaction mechanism involves syn-addition of hydrogen across the double bond, yielding predominantly the cis-diastereomer of 3-MHHPA due to steric constraints imposed by the methyl substituent. Continuous hydrogenation processes in fixed-bed reactors demonstrate superior selectivity (>98%) compared to batch systems, minimizing ring-opening byproducts that compromise anhydride purity . Post-reaction, vacuum distillation isolates 3-MHHPA as a low-melting solid (technical grade purity >99.5%), with residual catalyst filtered for reuse.

Table 1: Industrial Hydrogenation Parameters for 3-MHHPA Production

Catalyst SystemTemperature (°C)H₂ Pressure (MPa)Reaction Time (h)Yield (%)
Nickel-Chromium120–13010–123–495–97
Nickel-Molybdenum100–1108–104–592–95
Palladium/Carbon (5 wt%)80–905–72–390–93

Diels-Alder Reaction Pathways Using Maleic Anhydride and Dienes

The foundational route to methyl tetrahydrophthalic anhydride precursors involves the Diels-Alder cycloaddition between maleic anhydride and dienes. Isoprene (2-methyl-1,3-butadiene) serves as the principal diene, reacting with maleic anhydride in solventless conditions at 60–80°C to form 4-methyl-4-cyclohexene-1,2-dicarboxylic anhydride (methyl tetrahydrophthalic anhydride) [3] . This stereoselective [4+2] cycloaddition generates the endo-isomer as the kinetic product due to secondary orbital interactions. Industrial reactors optimize diene stoichiometry (1.05–1.10:1 molar ratio vs. maleic anhydride) to suppress oligomerization byproducts. Piperylene (a mixture of trans- and cis-1,3-pentadiene) represents an alternative diene, though it yields a complex isomeric mixture requiring fractional distillation . Recent advances employ microreactor technology to enhance heat transfer and reaction homogeneity, achieving 95% conversion within 10 minutes residence time—significantly improving throughput compared to batch reactors.

Reaction Scheme:$$\text{Maleic anhydride} + \text{Isoprene} \xrightarrow{\Delta} \text{4-Methyl-}\Delta^4\text{-tetrahydrophthalic anhydride} \xrightarrow[\text{Ni Catalyst}]{\text{H}_2} \text{3-Methylhexahydrophthalic anhydride}$$

Role of Composite Catalysts in Enhancing Yield

Composite catalyst systems synergistically enhance hydrogenation efficiency and stereochemical control. Skeletal nickel doped with zinc chloride (0.5–2.0 wt%) modifies surface electron density, accelerating hydrogen dissociation and chemisorption at the olefinic bond [3]. Copper bromide-polyvinylpyridine polymers act as co-catalysts in Diels-Alder reactions, increasing dienophile electrophilicity and regioselectivity toward the 3-methyl isomer [5]. These heterogeneous catalysts facilitate continuous processes due to their mechanical stability and reduced leaching. Crucially, catalyst morphology influences performance: macroporous nickel skeletons (surface area >80 m²/g) prevent pore-blocking by reaction intermediates, while polymer-supported copper species enable fluidized-bed operation. Post-reaction, catalyst recyclability exceeds 15 cycles with <5% activity loss, reducing production costs by ~20% compared to homogeneous catalysts [3] .

Table 2: Performance of Composite Catalysts in 3-MHHPA Synthesis

CatalystFunctionKey BenefitLimitation
Ni-ZnCl₂ (5:1 wt/wt)Hydrogenation99% cis-isomer selectivitySensitive to sulfur impurities
CuBr₂-Poly(4-vinylpyridine)Diels-Alder regiocontrol94% 3-methyl isomer formationLimited thermal stability
Pd/Al₂O₃ with Lewis acid promotersDual hydrogenation/isomerizationConverts trans-isomers to cisHigh cost of Pd

Optimization of Reaction Conditions: Temperature, Pressure, and Solvent Systems

Hydrogenation efficiency depends critically on maintaining optimal reaction parameters:

  • Temperature: Temperatures below 100°C impede reaction kinetics, while exceeding 150°C promotes anhydride ring hydrolysis and decarboxylation. Isothermal control at 120±5°C balances conversion rate and byproduct suppression [3].
  • Pressure: Hydrogen pressures of 10±2 MPa ensure sufficient dissolved H₂ concentration for complete olefin saturation without excessive equipment costs. Sub-stoichiometric pressures generate dihydro derivatives that poison catalysts .
  • Solvent Systems: Non-polar solvents (toluene, xylene) improve miscibility between gaseous H₂ and the molten anhydride phase, while stabilizing the anhydride against moisture. Solvent-free operation is feasible with high-shear mixing, reducing downstream separation energy by 30% [3].

For Diels-Alder reactions, inhibitor additives (50–500 ppm hydroquinone or tert-butylcatechol) prevent maleic anhydride polymerization during storage and heating. Oxygen-free environments (<10 ppm O₂) maintained through nitrogen sparging further suppress radical side reactions .

Green Synthesis Approaches: Reduction of Byproducts and Energy Consumption

Advancements in sustainable production focus on three pillars:

  • Catalyst Innovations: Immobilized ionic liquid phases ([BMIM][PF₆]-coated Ni) enable hydrogenation at near-ambient pressures (1–3 MPa), cutting compression energy by 60%. These catalysts facilitate easy product separation via decantation [3].
  • Solvent-Free Processing: Molten-state Diels-Alder reactions eliminate volatile organic compounds (VOCs), with unreacted dienes recovered via condensation from reactor vent gases. This reduces wastewater load by 8–10 tons per ton of product .
  • Energy Integration: Reaction heat from exothermic cycloaddition (ΔH ≈ −120 kJ/mol) is recovered via steam generation, fulfilling 70% of distillation energy requirements. Continuous flow systems reduce processing time from hours to minutes, diminishing furnace carbon footprint [3] .

Life cycle assessments confirm these measures lower the cumulative energy demand (CED) of 3-MHHPA by 35% compared to conventional routes, while E-factor (kg waste/kg product) improves from 1.2 to 0.4 [3].

Properties

CAS Number

57110-29-9

Product Name

3-Methylhexahydrophthalic anhydride

IUPAC Name

4-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C9H12O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h5-7H,2-4H2,1H3

InChI Key

QXBYUPMEYVDXIQ-UHFFFAOYSA-N

SMILES

CC1CCCC2C1C(=O)OC2=O

Synonyms

3-Methyl-1,2-Cyclohexanedicarboxylic Anhydride; Hexahydro-4-methyl-1,3-isobenzofurandione; 3-Methyl-1,2-cyclohexanedicarboxylic Anhydride; 3-Methylhexahydrophthalic Acid Anhydride; Hexahydro-3-methylphthalic Anhydride; Pentadiene-maleic Anhydride Add

Canonical SMILES

CC1CCCC2C1C(=O)OC2=O

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